5-Hydroxy-2,3-dimethoxybenzaldehyde
Description
Contextual Significance in Aromatic Compound Chemistry
Aromatic aldehydes are a cornerstone of organic chemistry, serving as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, fragrances, and polymers. bloomtechz.commdpi.com The substitution pattern on the benzene (B151609) ring significantly influences the compound's physical and chemical properties. In the case of 5-Hydroxy-2,3-dimethoxybenzaldehyde, the arrangement of substituents creates a unique electronic and steric environment.
The aldehyde group is a key functional group that readily participates in reactions such as oxidation, reduction, and condensation. The hydroxyl and methoxy (B1213986) groups are powerful ortho, para-directing groups in electrophilic aromatic substitution reactions, and they modulate the reactivity of the aromatic ring and the aldehyde function. The hydroxyl group, in particular, can be a site for alkylation or esterification, and its presence can influence intramolecular hydrogen bonding, affecting the molecule's conformation and reactivity. nih.gov
The presence of multiple oxygen-containing functional groups makes this molecule a valuable intermediate in the synthesis of natural products and their analogues. Many biologically active compounds feature a substituted aromatic core, and molecules like this compound provide a ready-made, functionalized starting material for constructing these complex targets.
Historical Perspectives on Related Dimethoxybenzaldehyde Scaffolds
The study of dimethoxybenzaldehyde isomers has been a significant area of research for many decades, largely because they serve as key intermediates in a wide range of synthetic applications. cqu.edu.cngoogle.com Understanding the history of related scaffolds provides context for the utility of the 5-hydroxy derivative.
2,3-Dimethoxybenzaldehyde (B126229) (o-Veratraldehyde): This isomer has been investigated for its utility in synthesizing various compounds. scielo.br Research has explored its antifungal properties and its potential to act as a chemosensitizing agent alongside conventional drugs. chemicalbook.com Spectroscopic and quantum chemical studies have also been performed to understand its structural and electronic properties. researchgate.net
2,5-Dimethoxybenzaldehyde (B135726): This compound is a notable intermediate for pharmaceuticals, dyes, and even additives for electroplating baths. google.com It is a key precursor in the synthesis of several psychoactive drugs. fishersci.ca Historically, its synthesis has been achieved through methods like the direct formylation of 1,4-dimethoxybenzene or the methylation of 2-hydroxy-5-methoxybenzaldehyde. google.comchemicalbook.com
3,4-Dimethoxybenzaldehyde (Veratraldehyde): Also known as vanillin (B372448) methyl ether, this isomer is widely used in the fragrance and flavor industry. sigmaaldrich.com Its accessibility and reactivity have made it a common starting material in organic synthesis.
3,5-Dimethoxybenzaldehyde: This symmetrical isomer has been used in the synthesis of various complex molecules. Its preparation often involves the methylation of 3,5-dihydroxybenzoic acid followed by reduction and oxidation steps. mdma.ch
The development of synthetic methods for these and other isomers, such as the Reimer-Tiemann, Vilsmeier-Haack, and various methylation reactions, has created a versatile toolbox for chemists to produce a wide array of substituted aromatic aldehydes tailored for specific synthetic goals. cqu.edu.cnmdma.ch
| Related Compound | CAS Number | Molecular Formula | Key Application Area |
| 2,3-Dimethoxybenzaldehyde | 86-51-1 | C9H10O3 | Antifungal research, chemical synthesis |
| 2,5-Dimethoxybenzaldehyde | 93-02-7 | C9H10O3 | Pharmaceutical intermediate, dye synthesis |
| 3,4-Dimethoxybenzaldehyde | 120-14-9 | C9H10O3 | Fragrance and flavor industry |
| 3,5-Dimethoxybenzaldehyde | 7311-34-4 | C9H10O3 | Organic synthesis intermediate |
| Syringaldehyde (B56468) (4-Hydroxy-3,5-dimethoxybenzaldehyde) | 134-96-3 | C9H10O4 | Lignin chemistry, antioxidant research |
A comparative table of prominent dimethoxybenzaldehyde isomers and a related hydroxylated compound.
Academic Research Trajectories for Hydroxylated Aromatic Aldehydes
Hydroxylated aromatic aldehydes, often referred to as phenolic aldehydes, are a class of compounds that has garnered significant academic interest due to their prevalence in nature and their broad utility. researchgate.net Vanillin, for example, is a well-known phenolic aldehyde. The research trajectory for these compounds is diverse and spans multiple scientific disciplines.
One major area of research is in medicinal chemistry and drug discovery. The phenolic aldehyde scaffold is present in many natural products with biological activity. Researchers often use these compounds as starting points to synthesize analogues with improved potency or selectivity. The hydroxyl group can participate in hydrogen bonding with biological targets like enzymes and receptors, a key interaction in drug design. The selective hydroxylation of aromatic compounds is a challenging but important reaction in synthetic chemistry, often employing biocatalytic methods to achieve high selectivity. nih.gov
In materials science, hydroxylated aromatic aldehydes are explored as monomers for the synthesis of novel polymers and resins. The reactivity of both the aldehyde and the hydroxyl group allows for the creation of cross-linked materials with specific thermal and mechanical properties. Furthermore, their structural similarity to lignin-derived compounds has spurred research into their use for creating sustainable and biodegradable materials. bloomtechz.com
Another significant research trajectory involves their role in environmental and atmospheric chemistry. Phenolic aldehydes can be released into the atmosphere from biomass burning. Studies have investigated their subsequent oxidation and reaction pathways, which contribute to the formation of secondary organic aerosols. acs.org The reactivity of these compounds is influenced by the number and position of hydroxyl and methoxy substituents on the aromatic ring. acs.org
Structure
3D Structure
Properties
CAS No. |
62648-55-9 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
5-hydroxy-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-5,11H,1-2H3 |
InChI Key |
STRSHWWUDUCXMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydroxy 2,3 Dimethoxybenzaldehyde and Its Analogs
Total Synthesis Approaches to Hydroxy-Dimethoxybenzaldehydes
The construction of the hydroxy-dimethoxybenzaldehyde framework can be achieved through various strategic pathways, often starting from readily available chemical precursors. These methods are designed to control the placement of functional groups on the benzene (B151609) ring with high precision.
Multi-Step Synthesis from Precursors
The synthesis of hydroxy-dimethoxybenzaldehydes frequently begins with simpler, commercially available phenols and related compounds. Key starting materials include o-vanillin, which through a series of reactions can be converted to the desired products.
One illustrative pathway starts with vanillin (B372448) (I), which is first brominated to produce 5-bromovanillin (B1210037) (II). mdma.ch A portion of this intermediate is then methylated to yield 5-bromoveratraldehyde (III). mdma.ch These bromo-compounds can then undergo alkoxylation. For instance, treatment of 5-bromovanillin (II) with sodium methoxide (B1231860) in the presence of cupric chloride and dimethylformamide yields 4-hydroxy-3,5-dimethoxybenzaldehyde (IV). mdma.ch This product can be further methylated to 3,4,5-trimethoxybenzaldehyde (B134019) (V). mdma.ch
Another approach involves the synthesis of vanillin from 4-hydroxybenzaldehyde (B117250). This two-step process includes the bromination of 4-hydroxybenzaldehyde to give 3-bromo-4-hydroxybenzaldehyde (B1265673), followed by a copper-mediated coupling with methoxide to yield vanillin. udel.eduresearchgate.net
| Starting Material | Key Intermediates | Final Product | Reference |
| Vanillin | 5-Bromovanillin, 5-Bromoveratraldehyde | 4-Hydroxy-3,5-dimethoxybenzaldehyde, 3,4,5-Trimethoxybenzaldehyde | mdma.ch |
| Anethole | Anisaldehyde, O-formyl-4-methoxyphenol, 4-Methoxyphenol (B1676288), 2-Hydroxy-5-methoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde (B135726) | chemicalbook.comsafrole.com |
| p-Methoxyphenol | 2-Hydroxy-5-methoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde | cqu.edu.cn |
| 4-Hydroxybenzaldehyde | 3-Bromo-4-hydroxybenzaldehyde | Vanillin | udel.eduresearchgate.net |
Regioselective Functionalization Strategies
Regioselective functionalization is crucial for introducing substituents at specific positions on the aromatic ring. This control is often dictated by the directing effects of existing functional groups. For example, the bromination of vanillin to 5-bromovanillin is a classic illustration of electrophilic aromatic substitution where the hydroxyl and methoxy (B1213986) groups direct the incoming electrophile. mdma.ch Similarly, the formylation of 4-methoxyphenol in the Reimer-Tiemann reaction is guided by the hydroxyl group to produce 2-hydroxy-5-methoxybenzaldehyde. chemicalbook.comcqu.edu.cn
More advanced techniques, such as transition metal-catalyzed cross-coupling reactions, offer powerful tools for regioselective bond formation. The copper-mediated methoxylation of 3-bromo-4-hydroxybenzaldehyde to form vanillin is a prime example of such a strategy. udel.edu These methods provide a high degree of control over the final substitution pattern of the benzaldehyde (B42025).
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and selective synthetic routes. nih.gov Enzymes can offer high stereoselectivity and regioselectivity under mild reaction conditions, which can be difficult to achieve with purely chemical methods. nih.govqyaobio.com
For instance, lipase-catalyzed reactions are employed in the synthesis of propenylbenzene derivatives. frontiersin.org This involves an initial chemo-enzymatic epoxidation of the propenylbenzene, followed by hydrolysis to the corresponding diol. frontiersin.org These diols can then be subjected to microbial oxidation to yield hydroxy ketones. frontiersin.org While not directly synthesizing 5-Hydroxy-2,3-dimethoxybenzaldehyde, these methods showcase the potential of integrating enzymatic steps for the synthesis of complex substituted aromatic compounds. The use of enzymes like vanillyl alcohol oxidase has also been explored for the synthesis of vanillin from precursors like creosol. researchgate.net
Functional Group Transformations and Derivatization Reactions
Once the core hydroxy-dimethoxybenzaldehyde structure is assembled, its functional groups can be further modified to create a diverse range of derivatives.
Aldehyde Group Reactivity (e.g., Condensations, Schiff Base Formation)
The aldehyde group is a versatile functional group that readily undergoes a variety of reactions. A prominent reaction is the formation of Schiff bases (imines) through condensation with primary amines. researchgate.netnih.gov This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N double bond. safrole.comnih.gov The formation of Schiff bases can be catalyzed by the addition of a few drops of acid. researchgate.net These derivatives have applications in various fields, including the development of novel therapeutic agents. researchgate.net
Hydroxyl Group Derivatization (e.g., Etherification, Esterification)
The hydroxyl group on the benzaldehyde ring can be readily derivatized through etherification and esterification reactions. Etherification is commonly achieved by reacting the hydroxyl group with an alkylating agent, such as dimethyl sulfate, in the presence of a base. mdma.ch This is a key step in the synthesis of many dimethoxybenzaldehyde derivatives, where a hydroxyl group is converted to a methoxy group. mdma.chchemicalbook.comcqu.edu.cn
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative. For example, the hydroxyl group of 5-hydroxyisophthalic acid can be esterified to form dimethyl 5-hydroxyisophthalate. nih.gov These derivatization reactions are essential for modifying the properties of the parent molecule and for synthesizing a wider range of compounds with specific functionalities.
Halogenation and Related Electrophilic Aromatic Substitutions
Halogenation, a type of electrophilic aromatic substitution, is a fundamental reaction in organic chemistry used to introduce halogen atoms (bromine, chlorine, iodine) onto an aromatic ring. sunankalijaga.orgmasterorganicchemistry.com This process is crucial for synthesizing a wide array of intermediates used in the production of more complex molecules. The introduction of a halogen atom can significantly alter the electronic properties of the ring and provide a handle for further functionalization.
For benzaldehyde derivatives, including those related to this compound, halogenation typically proceeds via electrophilic substitution. sunankalijaga.org Bromination is a common example, often carried out using molecular bromine in the presence of a catalyst or in a suitable solvent like acetic acid. sunankalijaga.orgupm.edu.my The regioselectivity of the reaction is directed by the existing substituents on the aromatic ring. For instance, the bromination of 2,5-dimethoxybenzaldehyde has been shown to yield 4-bromo-2,5-dimethoxybenzaldehyde. upm.edu.my In some cases, alternative brominating agents like KBrO3 in an acidic medium can be used as a safer alternative to molecular bromine. sunankalijaga.org
Iodination of phenolic derivatives can be achieved using molecular iodine in the presence of an oxidizing agent like iodic acid in an aqueous medium. google.comgoogle.com.na This method allows for the introduction of iodine atoms onto the aromatic ring through an electrophilic substitution mechanism. google.com For example, 3,5-disubstituted phenols can be tri-iodinated using this system. google.comgoogle.com.na The iodination of 3-hydroxybenzaldehyde (B18108) has also been studied to produce compounds like 5-hydroxy-2-iodobenzaldehyde. researchgate.net Furthermore, di- and trimethoxy-substituted benzene derivatives can be iodinated using a system of iodine and aqueous hydrogen peroxide under solvent-free conditions. researchgate.net
Table 2: Examples of Halogenation Reactions on Benzaldehyde Analogs
| Starting Material | Reagents and Conditions | Product | Reference |
| Veratraldehyde | KBrO3, acidic conditions | 2-bromo-4,5-dimethoxybenzaldehyde | sunankalijaga.org |
| 2,5-dimethoxybenzaldehyde | Bromine, acetic acid, room temperature | 4-bromo-2,5-dimethoxybenzaldehyde | upm.edu.my |
| 3,5-disubstituted phenol | Molecular iodine, iodic acid, aqueous medium | 3,5-disubstituted-2,4,6-triiodophenol | google.comgoogle.com.na |
| 1,3,5-trimethoxybenzene | Iodine, 30% aqueous H2O2, 45°C, solvent-free | 2-iodo-1,3,5-trimethoxybenzene | researchgate.net |
| 2-hydroxybenzaldehyde | Bromination and iodination | 5-Bromo-2-hydroxy-3-iodobenzaldehyde | |
| 4,5-dimethoxybenzaldehyde | Bromine, iron(III) bromide catalyst | 2,3-Dibromo-4,5-dimethoxybenzaldehyde |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. This involves the use of sustainable starting materials, energy-efficient processes, and the reduction of hazardous waste.
Mechanochemical Synthesis Techniques
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. hokudai.ac.jpnih.govnih.gov These reactions are often performed in the absence of solvents or with minimal amounts of liquid, significantly reducing solvent waste. hokudai.ac.jpnih.gov Ball milling is a common mechanochemical technique where the collision of balls in a jar with the reactants provides the energy for the reaction to occur. hokudai.ac.jpyoutube.com
This solvent-free approach offers several advantages, including high reaction efficiency, shorter reaction times, and excellent stoichiometric control. hokudai.ac.jpnih.gov Mechanochemistry has been successfully applied to a wide range of organic reactions, including the synthesis of metal-organic frameworks (MOFs), nanoparticles, and various organic molecules. nih.govnih.gov For instance, benzimidazole (B57391) derivatives have been synthesized from vanillin and o-phenylenediamine (B120857) under ball milling conditions with high yield. nih.gov The synthesis of nanoparticles with potential antimicrobial applications has also been achieved through mechanochemical methods. nih.gov While specific examples for the direct mechanochemical synthesis of this compound are not extensively documented, the successful application of this technique to similar aromatic aldehydes suggests its potential as a greener alternative to traditional solvent-based methods. hokudai.ac.jpnih.gov
Catalyst Development for Sustainable Production
The development of efficient and reusable catalysts is a cornerstone of green chemistry, aiming to improve reaction rates and selectivity while minimizing waste. For the synthesis of benzaldehydes and their derivatives, significant research has focused on developing sustainable catalytic systems.
Gold nanoparticles supported on various materials have shown exceptional catalytic activity for the selective oxidation of alcohols to aldehydes under mild conditions, using oxygen as a green oxidant. acs.orgqualitas1998.net For example, gold nanoparticles on an ORMOSIL (organically modified silica) support have been used for the one-pot synthesis of benzaldehyde from benzyl (B1604629) alcohol. acs.orgqualitas1998.net Similarly, manganese-defected γ-MnO2 has been developed as a photocatalyst for the sunlight-driven synthesis of vanillin from vanillyl alcohol in an aqueous environment. rsc.org
Other catalytic systems being explored include cobalt-porphyrin immobilized on graphene oxide for the oxidation of isoeugenol (B1672232) to vanillin, and nitrogen-doped carbon-supported palladium catalysts for the hydrodeoxygenation of vanillin. acs.orgchemrxiv.org Phase transfer catalysts (PTCs) also offer a green approach by facilitating reactions between reactants in different phases, leading to faster reactions and higher yields with reduced byproducts. youtube.com The development of catalysts for the direct synthesis of p-methyl benzaldehyde from acetaldehyde (B116499) has also been reported, highlighting the move away from traditional, more wasteful processes. nih.gov These advancements in catalyst development pave the way for more sustainable production methods for a wide range of aromatic aldehydes, including this compound and its analogs.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy of Isomers
NMR spectroscopy is a cornerstone for determining the structure of organic molecules. High-resolution 1D and 2D NMR techniques offer unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
High-Resolution 1D and 2D NMR Techniques for Structural Elucidation of Isomers
For a compound like a dimethoxyhydroxybenzaldehyde, ¹H NMR spectroscopy would reveal the chemical shifts, coupling constants, and integration of the aromatic protons, the aldehyde proton, and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring would be deduced from the splitting patterns of the aromatic protons.
¹³C NMR spectroscopy would provide information on the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methoxy carbons are indicative of the substitution pattern.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity within the molecule.
COSY spectra show correlations between coupled protons, helping to identify adjacent protons on the aromatic ring.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra reveal correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the substituents (aldehyde and methoxy groups) to the correct positions on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful in confirming the substitution pattern.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzaldehyde (B42025) Isomer (Illustrative)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from H) |
| CHO | 9.85 (s, 1H) | 192.0 | C-1, C-2, C-6 |
| C-1 | - | 130.0 | - |
| C-2 | 7.50 (d, J=8.0 Hz, 1H) | 125.0 | C-4, C-6, CHO |
| C-3 | 7.20 (t, J=8.0 Hz, 1H) | 135.0 | C-1, C-5 |
| C-4 | 7.60 (d, J=8.0 Hz, 1H) | 128.0 | C-2, C-6 |
| C-5 | 7.20 (t, J=8.0 Hz, 1H) | 135.0 | C-1, C-3 |
| C-6 | 7.50 (d, J=8.0 Hz, 1H) | 125.0 | C-2, C-4, CHO |
| OCH₃ | 3.90 (s, 3H) | 56.0 | C-3 |
| OCH₃ | 3.85 (s, 3H) | 55.8 | C-4 |
| OH | 5.50 (s, 1H) | - | - |
Note: This is a hypothetical data table to illustrate the type of information obtained from NMR spectroscopy for a substituted benzaldehyde. The chemical shifts and correlations are not specific to 5-Hydroxy-2,3-dimethoxybenzaldehyde.
Solid-State NMR Applications
Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. For substituted benzaldehydes, ssNMR could be used to study polymorphism, intermolecular interactions such as hydrogen bonding involving the hydroxyl group, and the conformation of the molecule in the crystal lattice.
Mass Spectrometry (MS) of Isomers
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For a compound with the formula C₉H₁₀O₄, such as this compound, HRMS would confirm this composition by matching the experimental mass to the calculated exact mass.
Table 2: Illustrative HRMS Data
| Ion | Calculated Exact Mass | Measured Exact Mass | Formula |
| [M+H]⁺ | 183.0652 | 183.0655 | C₉H₁₁O₄ |
| [M+Na]⁺ | 205.0471 | 205.0474 | C₉H₁₀O₄Na |
Note: This is a hypothetical data table.
Fragmentation Pattern Analysis for Isomer Differentiation
The fragmentation pattern in mass spectrometry is highly dependent on the structure of the molecule. Different isomers of dimethoxyhydroxybenzaldehyde would be expected to produce unique fragmentation patterns upon ionization. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO), carbon monoxide (CO), and rearrangements involving the substituents. The position of the hydroxyl and methoxy groups would influence the stability of the resulting fragment ions, leading to different relative abundances of peaks in the mass spectrum, which can be used to differentiate between isomers.
Vibrational Spectroscopy of Isomers
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The vibrational frequencies are sensitive to the molecular structure and intermolecular interactions. For a dimethoxyhydroxybenzaldehyde, characteristic vibrational modes would include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to characteristic bands around 2850 and 2750 cm⁻¹.
C=O stretching: A strong absorption band for the aldehyde carbonyl group in the region of 1680-1710 cm⁻¹.
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
C-O stretching: Bands corresponding to the methoxy and hydroxyl C-O bonds.
The precise positions of these bands would vary between different isomers due to the influence of the substitution pattern on the electronic and steric environment of the functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a related compound, 2,3-dimethoxybenzaldehyde (B126229), shows characteristic peaks that can be used for comparison. For instance, the aromatic C-H stretching vibrations typically appear around 3073 cm⁻¹. The C=O stretching of the aldehyde group is observed at a strong intensity around 1620 cm⁻¹, while the aldehydic C-H stretch is found near 2688 cm⁻¹. The C-O stretching frequency is noted at 1381 cm⁻¹ researchgate.net. In this compound, the presence of the hydroxyl (-OH) group would introduce a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The precise position of this band can be influenced by hydrogen bonding.
Table 1: Characteristic FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |
| Aromatic C-H | C-H Stretch | ~3070 |
| Aldehyde (-CHO) | C-H Stretch | ~2700-2900 |
| Carbonyl (C=O) | C=O Stretch | ~1620-1700 |
| Aromatic C=C | C=C Stretch | 1400-1600 |
Note: The table presents expected ranges, and actual values can vary based on experimental conditions and molecular environment.
Raman Spectroscopy (FT-Raman)
Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that cause a change in the polarizability of the molecule. For dimethoxybenzaldehyde isomers, FT-Raman spectra have been recorded to identify key vibrational modes nih.govnih.gov. The symmetric and asymmetric stretching of the C-O-C bonds in the methoxy groups, the aromatic ring breathing modes, and the carbonyl stretch are typically strong and well-defined in the Raman spectrum. Computational studies on similar molecules, such as 3-Hydroxy-4-nitrobenzaldehyde, have been used to simulate vibrational spectra and aid in the assignment of observed Raman bands tandfonline.com.
Normal Coordinate Analysis for Vibrational Assignment
To definitively assign the vibrational modes observed in FT-IR and Raman spectra, a normal coordinate analysis is often performed. This computational method correlates the experimental vibrational frequencies with specific atomic motions within the molecule. By applying theoretical models, such as those based on Density Functional Theory (DFT), the potential energy distribution (PED) for each normal mode can be calculated nih.gov. This analysis allows for a precise understanding of how different stretching, bending, and torsional motions contribute to each spectral peak. For substituted benzaldehydes, this analysis helps to distinguish between the vibrations of the aldehyde, hydroxyl, and methoxy groups, as well as the phenyl ring itself nih.gov.
X-ray Crystallography and Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Molecular Geometry
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. For example, the crystal structure of a related compound, (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, was determined to elucidate its molecular geometry nih.gov. In such structures, the benzene rings are often found to be nearly planar. The analysis would reveal the planarity of the benzene ring in this compound and the relative orientations of the aldehyde, hydroxyl, and methoxy substituents. Intramolecular hydrogen bonds, for instance between the hydroxyl group and an adjacent methoxy oxygen, can significantly influence the molecular conformation nih.govresearchgate.net.
Table 2: Selected Bond Lengths and Angles from a Representative Hydroxybenzaldehyde Structure
| Parameter | Type | Value |
|---|---|---|
| C-C (aromatic) | Bond Length | ~1.39 Å |
| C-O (hydroxyl) | Bond Length | ~1.36 Å |
| C=O (aldehyde) | Bond Length | ~1.22 Å |
| C-C-C (ring) | Bond Angle | ~120° |
Note: Data is illustrative and based on typical values for similar structures.
UV-Visible Spectroscopy and Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of photons promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital usp.br. The spectrum of substituted benzaldehydes is typically characterized by absorptions arising from π → π* and n → π* transitions libretexts.org.
π → π* Transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy and result in strong absorption bands, often observed in the 200-300 nm range for aromatic systems libretexts.orguzh.ch. The extended conjugation of the benzene ring with the carbonyl group influences the energy of this transition.
n → π* Transitions : This involves the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl and hydroxyl groups, to a π* antibonding orbital. These transitions are of lower energy and lower intensity compared to π → π* transitions and are typically observed at longer wavelengths (above 300 nm) libretexts.orguzh.ch.
For nitro-substituted benzaldehydes, these transitions have been observed with n→π* absorptions around 350 nm and more intense π→π* absorptions near 250 nm and 300 nm researchgate.net. The specific wavelengths and intensities of absorption for this compound are determined by the electronic effects of the hydroxyl and methoxy substituents on the energy levels of the molecular orbitals.
Table 3: Typical Electronic Transitions in Substituted Benzaldehydes
| Transition Type | Orbitals Involved | Typical Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | π (HOMO) → π* (LUMO) | 200-300 | High |
Note: HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Quantum chemical calculations are foundational in computational chemistry, providing deep insights into molecular structure and properties at the electronic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately for a given molecule. DFT, in particular, is widely used due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govnih.gov
Optimization of Molecular Geometry and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy state. For a molecule like 5-Hydroxy-2,3-dimethoxybenzaldehyde, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Conformational analysis is also crucial, as the rotation around single bonds (like those of the methoxy (B1213986) groups) can lead to different stable conformers. Identifying the global minimum energy conformer is essential for accurate subsequent calculations.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)
Understanding a molecule's electronic structure is key to predicting its reactivity. This analysis focuses on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. malayajournal.org A small energy gap generally signifies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgmdpi.com The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. nih.govmalayajournal.org It illustrates the charge distribution on the molecule's surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. malayajournal.orgmdpi.com Green and yellow areas denote regions of neutral or intermediate potential. For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the hydroxyl, methoxy, and carbonyl groups, and positive potential around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and stabilizing interactions between filled (donor) and empty (acceptor) orbitals. A key aspect of NBO analysis is the study of hyperconjugation, which involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. These interactions contribute significantly to molecular stability. For the target molecule, NBO analysis would quantify the delocalization of lone pairs on the oxygen atoms into the aromatic ring and the carbonyl group, providing a deeper understanding of its electronic structure and resonance effects.
Molecular Dynamics Simulations
While quantum mechanics looks at static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.goviaea.org
Conformational Flexibility and Solvation Effects
MD simulations are particularly useful for exploring the conformational flexibility of a molecule, showing how its shape changes over time due to thermal motion. iaea.org For this compound, this would involve observing the rotation of the hydroxyl and methoxy groups and the flexibility of the aldehyde group. Furthermore, MD simulations can explicitly include solvent molecules (e.g., water), allowing for the study of solvation effects. This provides a more realistic model of how the molecule behaves in solution, including the formation of hydrogen bonds with the solvent and how the solvent influences its conformational preferences.
Interaction with Biological Macromolecules (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as this compound, might interact with the active site of a biological macromolecule, typically a protein or enzyme. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), which is often represented as a scoring function or binding energy.
Key factors that govern these interactions include hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For instance, the hydroxyl (-OH) and methoxy (-OCH3) groups on the benzaldehyde (B42025) ring are capable of forming hydrogen bonds, which are crucial for the specificity of drug-receptor interactions. nih.gov
While specific docking studies on this compound are scarce, research on its isomer, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), provides a clear example of the methodology. In a study involving a derivative of syringaldehyde (B56468), molecular docking was used to investigate its interaction with the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both significant targets in cancer therapy. nih.gov The study identified key amino acid residues within the receptor's binding site that interact with the ligand. For example, interactions with the EGFR receptor were found to involve hydrogen bonds with the amino acid Lys721 and π-sulfur interactions with Cys751. nih.gov
Applying this approach to this compound would involve:
Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
Generating a 3D conformation of this compound.
Using docking software (e.g., AutoDock, Glide) to place the ligand into the protein's active site in various orientations and conformations. researchgate.netnih.gov
Calculating the binding energy for each pose to identify the most stable complex.
Analyzing the top-ranked pose to identify specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.
The results of such a hypothetical docking study could be presented as follows, illustrating the type of data generated.
| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase A (Hypothetical) | -7.5 | Lys72, Glu91 | Hydrogen Bond |
| Val57, Leu173 | Hydrophobic | ||
| Phe54 | π-π Stacking | ||
| Aldose Reductase (Hypothetical) | -6.8 | Tyr48, His110 | Hydrogen Bond |
| Trp111, Phe122 | Hydrophobic |
This table is for illustrative purposes only and does not represent actual experimental data.
Structure-Property Relationship Predictions
Structure-property relationship predictions use computational methods to forecast the physicochemical and electronic properties of a molecule based on its chemical structure. These predictions are valuable for understanding a compound's reactivity, stability, and potential biological activity without the need for initial synthesis and testing.
Density Functional Theory (DFT) is a common method used for these predictions. DFT calculations can determine the optimized molecular geometry and the electronic structure of a molecule. nih.gov From these calculations, various properties can be derived:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It uses a color gradient to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. nih.gov For this compound, an MEP map would likely show negative potential around the oxygen atoms of the aldehyde, hydroxyl, and methoxy groups, indicating these are sites susceptible to electrophilic attack. The hydrogen of the hydroxyl group would show a positive potential, making it a likely hydrogen bond donor.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 182.17 g/mol | Fundamental property for stoichiometric calculations. |
| XLogP3 | 1.3 | Indicates the compound's lipophilicity. A value of 1.3 suggests moderate lipophilicity and good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | The four oxygen atoms can accept hydrogen bonds. |
| Rotatable Bonds | 3 | Relates to the conformational flexibility of the molecule. |
Data sourced from PubChem.
These predicted properties suggest that this compound has drug-like characteristics according to general guidelines like Lipinski's Rule of Five, making it a molecule of interest for further computational and experimental investigation.
Mechanistic Investigations of Biological Activities
Antifungal and Antimicrobial Mechanisms
The efficacy of benzaldehyde (B42025) compounds against fungal pathogens is often linked to their ability to induce cellular stress. As potent redox-active molecules, they can disrupt the delicate balance of oxidation and reduction reactions essential for fungal cell survival. nih.gov
Phenolic compounds, a category that includes hydroxy-substituted benzaldehydes, are recognized for their capacity to act as redox cyclers. This property allows them to interfere with the cellular redox homeostasis and antioxidation systems within fungi, ultimately leading to the suppression of fungal growth. nih.gov The antifungal activity of these compounds is often attributed to their ability to disrupt components of the fungal antioxidation system, such as superoxide (B77818) dismutases and glutathione (B108866) reductase. nih.gov
Research on various benzaldehyde analogs has provided insights into their structure-activity relationships. For instance, the presence of a hydroxyl group at the ortho position on the aromatic ring generally results in higher antifungal activity compared to a methoxy (B1213986) group at the same position. medchemexpress.com This is exemplified by the greater antifungal potency of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) compared to 2,3-dimethoxybenzaldehyde (B126229). medchemexpress.com This suggests that the hydroxyl group in 5-Hydroxy-2,3-dimethoxybenzaldehyde could play a significant role in its biological activity.
Table 1: Antifungal Activity of Selected Benzaldehyde Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) (mM) |
|---|---|
| 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) | 0.67 |
| 2,3-dimethoxybenzaldehyde | 2.5 |
| 2-hydroxy-5-methoxybenzaldehyde | 0.58 |
| 2,5-dimethoxybenzaldehyde (B135726) | 1.5 |
This table is interactive. Users can sort columns by clicking on the headers. Source: Kim, J. H., et al. (2011) medchemexpress.com
Fungi possess sophisticated signaling pathways to counteract oxidative stress, with mitogen-activated protein kinase (MAPK) pathways playing a central role. nih.gov Studies on Aspergillus fumigatus have shown that mutants lacking specific MAPK components, such as in the SakA and MpkC pathways, exhibit increased sensitivity to certain benzaldehyde analogs. This suggests that these compounds may exert their antifungal effects by targeting or overwhelming these oxidative stress-response pathways. wikipedia.org The involvement of these MAPK pathways indicates a complex cellular response to the stress induced by these compounds. wikipedia.org
Glutathione is a crucial antioxidant in fungal cells, and its homeostasis is vital for mitigating oxidative stress. nih.gov Research on Saccharomyces cerevisiae has demonstrated that sensitivity to certain benzaldehydes, such as 3,5-dimethoxybenzaldehyde, is linked to the disruption of glutathione homeostasis. wikipedia.org For example, a yeast mutant deficient in glutathione reductase (glr1Δ) showed increased sensitivity to this compound. wikipedia.org Furthermore, the toxic effects of the benzaldehyde could be reversed by the addition of reduced glutathione (GSH), but not its oxidized form (GSSG), confirming the role of glutathione in the cellular defense against these compounds. wikipedia.org
The fungal cell wall is a dynamic structure essential for protecting the cell from environmental stress. nih.gov Some benzaldehyde derivatives have been found to interfere with the integrity of this structure. nih.govnih.gov Studies using Saccharomyces cerevisiae mutants with defects in the cell wall integrity pathway (e.g., bck1Δ and slt2Δ) have shown that these mutants are more susceptible to certain benzaldehydes, including 2,3-dimethoxybenzaldehyde. nih.govnih.gov This indicates that the antifungal action of these compounds may, in part, involve the disruption of the fungal cell wall, making it a vulnerable target. nih.govnih.gov
Enzyme Inhibition Studies
While research into the enzyme inhibition properties of this compound is not extensively documented, studies on structurally similar compounds provide a basis for potential activity.
Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov While there is no direct evidence of this compound inhibiting AChE, derivatives of structurally related compounds have been investigated. For instance, 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety have been synthesized and shown to be potent dual inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov This suggests that the dimethoxy-substituted aromatic ring system can serve as a scaffold for the development of cholinesterase inhibitors.
Carbonic Anhydrases: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov A series of 1,2,3-benzoxathiazine-2,2-dioxides, synthesized from various 2-hydroxybenzaldehydes, have been shown to be effective inhibitors of several human carbonic anhydrase isoforms. Although this compound was not specifically tested in these studies, the findings indicate that the 2-hydroxybenzaldehyde scaffold is a viable starting point for designing CA inhibitors. The inhibitory activity and isoform selectivity of these compounds were found to be dependent on the substitution pattern on the benzene (B151609) ring.
Glycosidase Inhibition (e.g., Alpha-glucosidase) and Interaction with Active Sites
Alpha-glucosidase inhibitors are a class of therapeutic agents that function by delaying the digestion and absorption of carbohydrates, thereby managing postprandial hyperglycemia. mdpi.comsciopen.com These inhibitors, such as acarbose, operate through reversible and competitive inhibition of alpha-glucosidase in the small intestine. mdpi.comnih.gov This action slows the breakdown of complex carbohydrates into glucose, reducing its subsequent absorption into the bloodstream. nih.govscielo.br
The effectiveness of many natural compounds as alpha-glucosidase inhibitors is often linked to their molecular structure. For instance, the presence and position of hydroxyl groups on a flavonoid scaffold have been shown to be critical for their inhibitory activity. nih.gov Modifications or elimination of these hydroxyl groups can significantly diminish their capacity to inhibit the enzyme. nih.gov
Laccase Inhibition Mechanisms
Laccases are a group of phenoloxidase enzymes that, along with tyrosinases, catalyze the transformation of a wide array of phenolic and non-phenolic aromatic compounds. nih.gov The inhibition of these enzymes is of interest for developing agents that can prevent browning in foods and have other industrial and medicinal applications. nih.gov An effective inhibitor typically binds reversibly to the enzyme, reducing its catalytic efficiency. nih.gov
The mechanism of laccase inhibition by certain compounds involves an α,β-unsaturated carbonyl function conjugated to an aromatic structure. nih.gov This configuration allows for complete electron delocalization, which in turn lowers the molecule's redox potential and makes it susceptible to electron transfer reactions with amino acid residues in the enzyme's catalytic domain. nih.gov Kinetic studies have revealed that some inhibitors can act competitively on laccase, while others may exhibit a mixed inhibition pattern. nih.gov The specific type of inhibition can vary depending on the inhibitor's molecular structure. nih.gov The rate of oxidation by laccase is influenced by the redox potential difference between the substrate and the enzyme, with a higher redox potential in the laccase or a lower redox potential in the substrate generally leading to a faster reaction. nih.gov
Tyrosinase Inhibition Mechanisms (e.g., Schiff Base Formation with Enzyme, Stabilization of Enzyme-Inhibitor Complex)
Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and the enzymatic browning of fruits and vegetables. researchgate.netresearchgate.net Its inhibition is therefore a target for applications in cosmetics, medicine, and agriculture. nih.govresearchgate.net
One of the significant mechanisms of tyrosinase inhibition involves the formation of Schiff bases. nih.gov Schiff bases are compounds containing an imine or azomethine group (-C=N-), often formed by the condensation of a primary amine with an aldehyde or ketone. webofproceedings.org In the context of tyrosinase inhibition, certain inhibitor molecules can form Schiff bases with components of the enzyme. nih.gov
Kinetic studies have shown that some inhibitors act in a reversible and mixed-type manner. nih.gov Molecular docking and interaction analyses provide further insight into the inhibition mechanism. For example, some inhibitors are thought to interact with the copper ions within the active site of tyrosinase. nih.govnih.gov This interaction can be a key factor in stabilizing the enzyme-inhibitor complex. researchgate.net The structure of the inhibitor plays a crucial role; for instance, the position of substituents on the benzene ring of an inhibitor can significantly affect its anti-tyrosinase activity. nih.gov
Antioxidant Activity Mechanisms
The antioxidant properties of this compound are attributed to its ability to counteract oxidative stress through various mechanisms. These include the direct scavenging of free radicals and the activation of cellular signaling pathways that enhance the body's endogenous antioxidant defenses.
Free Radical Scavenging Capabilities (e.g., ROS Modulation, Electron Donation)
Reactive oxygen species (ROS), such as hydroxyl radicals (·OH), superoxide anions (O₂⁻), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause cellular damage by oxidizing proteins, lipids, and nucleic acids when present in excess. nih.gov Antioxidants mitigate this damage by neutralizing these harmful species. nih.gov
The primary mechanism by which many phenolic compounds, including derivatives of benzaldehyde, exert their antioxidant effects is through free radical scavenging. nih.gov This process often involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby stabilizing it. nih.gov The resulting phenoxyl radical is often less reactive due to resonance stabilization. This electron donation capability is fundamental to their function in modulating ROS levels. researchgate.net By scavenging excess ROS, these compounds help to prevent the detrimental effects of oxidative stress. nih.gov
Activation of Survival Pathways (e.g., Akt pathway)
In addition to direct radical scavenging, some antioxidant compounds can activate intracellular signaling pathways that promote cell survival and defense against oxidative stress. nih.gov One such critical pathway is the PI3K/Akt pathway. nih.govnih.gov
Activation of the Akt pathway can be triggered by various cellular stressors, including ROS. nih.gov The activation of this pathway is associated with the inhibition of apoptosis and the promotion of cell survival. nih.govnih.gov For instance, ROS can inactivate PTEN, a negative regulator of the PI3K/Akt pathway, leading to increased Akt activation. nih.gov This signaling cascade is involved in the cellular defense mechanism against oxidative stress. nih.gov Studies have shown that exposure to stressors like solar-simulated light can lead to a significant increase in the phosphorylation and activation of Akt. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For enzyme inhibitors, SAR studies can reveal which functional groups and structural features are critical for binding to the enzyme's active site and exerting an inhibitory effect.
In the context of tyrosinase inhibition, SAR studies have provided valuable insights. For example, research on triazole Schiff's base derivatives has shown that the position of substituents on the benzene ring significantly impacts their anti-tyrosinase activity. nih.gov Specifically, substitution at the second position of the benzene ring was found to confer superior activity compared to substitution at the third position. nih.gov Furthermore, hydroxyl substituents were more effective than fluorine substitutes. nih.gov These studies also indicated that larger molecular structures, such as those with two benzene rings connected to the triazole ring, could create steric hindrance, which may interfere with the binding of the inhibitor to the enzyme and thus decrease its inhibitory effect. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acarbose |
| Voglibose |
| Miglitol |
| Quercetin |
| Luteolin |
| Bavachalcone |
Influence of Hydroxyl and Methoxy Substitution Patterns on Biological Potency
The biological potency of benzaldehyde derivatives is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring. These substituents modulate the electronic properties and steric profile of the molecule, which in turn affects its interaction with biological targets.
Research has consistently shown that phenolic hydroxyl groups are crucial for certain biological activities, particularly antioxidant effects. nih.gov The ability of these groups to donate a hydrogen atom or an electron to stabilize free radicals is a key mechanism. nih.gov Studies on various substituted benzamides and benzimidazoles have demonstrated that the presence of methoxy and hydroxy groups enhances antioxidant activity. nih.gov For instance, compounds with two hydroxyl groups, especially at positions 2 and 4, exhibit a high potential for radical scavenging while maintaining resonance stability. scispace.com The antioxidant activity is further influenced by descriptors such as hydrophilic volume and the capacity to donate a hydrogen bond, both of which are positively correlated with potency. scispace.com
The position of these substituents is as critical as their presence. In a study of benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors, the substitution pattern of methoxy groups had a notable effect on inhibitory activity. mdpi.com For example, a methoxy group at the meta position relative to the aldehyde resulted in different potency compared to other substitution patterns. mdpi.com Similarly, for N-benzimidazole-derived carboxamides, a 2-hydroxy-4-methoxy substituted derivative showed selective antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov The number of hydroxyl groups also plays a significant role; compounds with two or three hydroxyl groups on the aldehyde ring have shown greater inhibitory effects on enzymes like tyrosinase and cholinesterase compared to those with only one. researchgate.net
The interplay between hydroxyl and methoxy groups can lead to complex structure-activity relationships (SAR). While hydroxyl groups are often key for activity, their replacement or addition with methoxy groups can fine-tune the molecule's potency and selectivity. nih.govmdpi.com
Table 1: Influence of Hydroxyl and Methoxy Substitution on Biological Activity
| Compound/Derivative Class | Substitution Pattern | Observed Biological Effect | Reference(s) |
| Benzyloxybenzaldehydes | Methoxy group at meta position | Altered inhibitory activity against ALDH1A3 | mdpi.com |
| Aromatic Hydrazones | Two or three hydroxyl groups | Greater inhibition of tyrosinase and cholinesterase | researchgate.net |
| Heteroaromatic Amides | Two hydroxyl groups at positions 2 and 4 | High potential for radical scavenging | scispace.com |
| N-Benzimidazole Carboxamides | 2-hydroxy-4-methoxy substitution | Selective antiproliferative activity against MCF-7 cells | nih.gov |
| Phenolic Compounds | General hydroxyl and methoxy groups | Enhanced antioxidative activity | nih.gov |
Role of Aldehyde Functionality in Mechanistic Interactions
The aldehyde group (-CHO) is a critical functional group that directly participates in the mechanistic interactions responsible for the biological activities of many aromatic aldehydes. creative-proteomics.com As a reactive electrophile, the carbonyl carbon of the aldehyde is susceptible to nucleophilic attack from biological macromolecules like proteins and nucleic acids. nih.gov
A primary mechanism of interaction is the formation of a Schiff base, which occurs when the aldehyde reacts with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins. numberanalytics.com This covalent modification can alter the structure and function of the protein, leading to downstream biological effects. numberanalytics.com Another significant reaction is the Michael addition, where the aldehyde reacts with nucleophilic groups, notably the sulfhydryl (thiol) groups of cysteine residues. numberanalytics.comnih.gov These interactions can lead to protein inactivation, disruption of cellular signaling, and induction of cellular stress. creative-proteomics.comnih.gov
The importance of the aldehyde functionality has been demonstrated in studies where its modification leads to a significant reduction or loss of biological activity. For example, in a series of benzyloxybenzaldehyde derivatives, replacing the aldehyde group with an alcohol or a carboxylic acid resulted in a significant decrease in cytotoxicity, highlighting the aldehyde's crucial role in the compound's mode of action. mdpi.com Aldehydes can also participate in cross-linking reactions, modifying the structure and function of tissues. numberanalytics.com At low concentrations, some aldehydes can even act as signaling molecules, modulating pathways that influence cell proliferation, differentiation, and apoptosis. creative-proteomics.com
Impact of Halogenation on Biological Activity
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzaldehyde ring is a common strategy in medicinal chemistry to modulate a compound's biological activity. Halogenation can significantly impact a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, which in turn can enhance its biological potency and alter its mechanism of action. nih.gov
Halogenation is often critical for the bioactivity of natural products and synthetic compounds. nih.gov For instance, the anticancer agent salinosporamide A's mechanism involves its chlorine atom acting as a leaving group to form a covalent adduct with its target, the 20S proteasome. nih.gov The identity of the halogen can also profoundly alter the biological profile; replacing the two chlorine atoms in the antibiotic balhimycin (B1255283) with bromine atoms significantly changes its antimicrobial spectrum. nih.gov
In structure-activity relationship (SAR) studies, halogenation is used to probe functional group compatibility and to serve as a handle for further chemical modifications. nih.gov In one study aimed at identifying enhancers of NF-κB activation, bromo-substituted analogs of a lead compound were synthesized. nih.gov While in that specific case the bromo-substituted compounds were found to be inactive, it demonstrates the strategy of using halogenation to explore the chemical space around a pharmacophore. nih.gov The introduction of a halogen can lead to more potent interactions with a biological target, sometimes increasing activity by several orders of magnitude compared to the non-halogenated parent compound. nih.gov
Table 2: Effect of Halogenation on Biological Activity of Compounds
| Compound Class | Halogenation | Impact on Biological Activity | Reference(s) |
| Salinosporamide A | Chlorination | Essential for covalent binding to the 20S proteasome (anticancer mechanism) | nih.gov |
| Balhimycin | Bromination (replacing chlorine) | Profoundly alters the antimicrobial profile | nih.gov |
| Substituted Sulfamoyl Benzamidothiazoles | Bromination | Used to probe structure-activity relationships for NF-κB activation | nih.gov |
Compound Names Mentioned in this Article
Applications in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
5-Hydroxy-2,3-dimethoxybenzaldehyde serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its aldehyde and hydroxyl functional groups provide reactive sites for a variety of chemical transformations, allowing for the construction of intricate molecular architectures.
Precursor for Complex Heterocyclic Compounds
The reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds.
Flavones: Scientific literature indicates that this compound (CAS 62648-55-9) is utilized as an upstream product in the synthesis of flavone (B191248) derivatives. lookchem.com For instance, it is a key starting material for producing 4H-1-Benzopyran-4-one, 2-(5-hydroxy-2,3-dimethoxyphenyl)-5,6,7-trimethoxy- (CAS 93092-22-9), a complex flavone. lookchem.com This synthesis highlights its role in building the core structure of these biologically significant compounds.
| Precursor | Resulting Flavone Derivative | CAS Number of Resulting Compound |
| This compound | 4H-1-Benzopyran-4-one, 2-(5-hydroxy-2,3-dimethoxyphenyl)-5,6,7-trimethoxy- | 93092-22-9 |
Pyrano[2,3-c]pyrazoles, Lignans, and Benzofurans: While the synthesis of these heterocyclic systems often involves substituted benzaldehydes, specific documented examples detailing the use of this compound as a direct precursor for pyrano[2,3-c]pyrazoles, lignans, or benzofurans are not readily available in the reviewed scientific literature.
Intermediate in Total Synthesis of Natural Products and Bioactive Scaffolds
The structural motif of this compound is found within various natural products, making it a valuable intermediate in their total synthesis. Its role as a precursor to complex flavones, as mentioned previously, is a direct application in creating scaffolds related to naturally occurring compounds. lookchem.com The synthesis of 5,5'-dihydroxy-2',3',6,7-tetramethoxyflavone is an example of a complex natural product derivative where this compound can serve as a foundational building block. lookchem.com
Synthesis of Chalcones and Related Conjugates
Chalcones are biogenetic precursors to flavonoids and are typically synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone. While this is a common reaction for various hydroxy and methoxy (B1213986) substituted benzaldehydes, specific studies detailing the synthesis of chalcones directly from this compound are not prominently featured in the available research.
Applications in Specialty Chemicals
The unique substitution pattern of this compound suggests its potential for use in the synthesis of specialty chemicals, although specific industrial applications are not widely documented.
Dyes and Pigments
The chromophoric potential of aromatic aldehydes and their derivatives often leads to their use in the synthesis of dyes and pigments. However, there is no specific information available in the searched literature that documents the application of this compound in the manufacturing of dyes and pigments.
Fragrances and Flavor Compounds
Many substituted benzaldehydes are known for their characteristic aromas and are used in the fragrance and flavor industry. For instance, the closely related compound syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) is noted for its sweet, floral, and slightly green odor. thegoodscentscompany.com However, there is no available data in the reviewed literature regarding the specific scent profile or application of this compound as a fragrance or flavor compound.
Agrochemicals
There is no specific information in the reviewed literature that documents the use or investigation of this compound as an active ingredient or intermediate in the development of agrochemicals. In contrast, its isomer 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), derived from lignin, is mentioned as a potential intermediate for agrochemicals. ontosight.ai Similarly, 2,3-dimethoxybenzaldehyde (B126229) has been explored for its potential in preparing agrochemicals. ontosight.ai The inherent bioactivity often found in benzaldehyde derivatives suggests a potential area for future research, but as of now, no such research for this compound has been published.
Biosynthetic Pathways and Natural Occurrence
Isolation from Natural Sources
Currently, there is a notable lack of scientific literature detailing the isolation of 5-Hydroxy-2,3-dimethoxybenzaldehyde from natural sources, including terrestrial plants or marine macroalgae. Research has more frequently reported the natural occurrence of its isomers, which are found in a variety of organisms and are known for their distinct flavors and biological activities.
For instance, veratraldehyde (3,4-dimethoxybenzaldehyde) is a flavorant found in fruits like raspberry and is also a derivative of vanillin (B372448). innovareacademics.inwikipedia.org Syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) is another common natural benzaldehyde (B42025). ymdb.ca The isomer 2-hydroxy-4-methoxybenzaldehyde (B30951) is a flavor compound found in the roots and rhizomes of certain medicinal plants. researchgate.net While these related compounds are well-documented, the specific subject of this article, this compound, remains elusive in natural product chemistry.
Natural Occurrence of Related Benzaldehyde Isomers
| Compound | Natural Sources |
|---|---|
| Veratraldehyde (3,4-dimethoxybenzaldehyde) | Peppermint, ginger, raspberry, Wisteria floribunda, Zingiber montanum innovareacademics.inwikipedia.org |
| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | Spruce and maple wood, oak barrels (imparting flavor to whisky) ymdb.ca |
| 2-Hydroxy-4-methoxybenzaldehyde | Roots and rhizomes of medicinal plants like Decalepis hamiltonii and Hemidesmus indicus researchgate.net |
| Benzaldehyde | Bitter almonds, Camellia sinensis, Humulus lupulus nih.gov |
Proposed Biosynthetic Routes for Hydroxylated and Methoxylated Benzaldehydes
Specific biosynthetic pathways for this compound have not been elucidated. However, the biosynthesis of structurally similar phenolic compounds, such as other hydroxylated and methoxylated benzaldehydes, generally proceeds through the phenylpropanoid pathway. innovareacademics.inresearchgate.net This pathway is a major route for the synthesis of a wide variety of plant secondary metabolites.
The biosynthesis typically begins with the amino acid phenylalanine. Key enzymatic steps involved in the formation of substituted benzaldehydes include:
Deamination: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). researchgate.net
Hydroxylation: Hydroxyl groups (-OH) are introduced onto the aromatic ring at various positions. These reactions are catalyzed by hydroxylase enzymes. nih.gov
Methylation: The hydroxyl groups can then be methylated to form methoxy (B1213986) groups (-OCH3) in reactions catalyzed by methyltransferase enzymes.
The specific substitution pattern of this compound, with methoxy groups at positions 2 and 3 and a hydroxyl group at position 5, would require a sequence of highly specific hydroxylation and methylation events on a benzaldehyde or benzoic acid precursor. The precise enzymes and intermediates involved in this hypothetical pathway for this particular isomer are currently unknown.
Chemical Ecology and Biological Roles in Nature
Given the absence of documented natural isolation, the specific chemical ecology and biological roles of this compound in nature have not been investigated. However, based on the known functions of other substituted benzaldehydes, some potential roles can be hypothesized.
Many benzaldehyde derivatives serve as signaling molecules or have defensive functions in the organisms that produce them. nih.gov For example, some are known for their antifungal or antibacterial properties. medchemexpress.com Benzaldehydes can also act as allelochemicals, influencing the growth of neighboring plants, or as feeding deterrents against herbivores. The pleasant aromas of many of these compounds, such as veratraldehyde, suggest a role in attracting pollinators. wikipedia.org
Excessive intake of benzaldehyde and its derivatives can cause irreversible damage to living organisms, and their potential toxicity is a subject of ongoing research. nih.gov The biological activity of these compounds is often related to the substitution pattern on the benzene (B151609) ring. Therefore, it is plausible that this compound could exhibit similar biological activities, but specific studies are required to confirm this.
Conclusion and Future Outlook
Current Gaps in Research and Knowledge
A striking gap exists in the scientific literature concerning 5-Hydroxy-2,3-dimethoxybenzaldehyde. In stark contrast to its well-documented isomers such as 2,3-dimethoxybenzaldehyde (B126229) (o-veratraldehyde) medchemexpress.comnist.govnih.gov, 2,5-dimethoxybenzaldehyde (B135726) chemicalbook.comontosight.aigoogle.com, and 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) ontosight.aiymdb.ca, there is a notable scarcity of dedicated research for this compound.
Key areas where information is lacking include:
Optimized Synthesis: While general methods for synthesizing hydroxy-dimethoxybenzaldehydes exist, a standardized, high-yield protocol specifically for this compound is not well-established in peer-reviewed literature.
Spectroscopic Data: Comprehensive and publicly archived spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry) are not readily available, hindering its unambiguous identification and characterization by researchers. chemicalbook.com
Biological Profile: There is a significant void in the understanding of its biological activities. Whereas isomers have been investigated for antifungal, antibacterial, antiviral, and antioxidant properties, no such systematic screening has been reported for this compound. medchemexpress.commedchemexpress.com
Physicochemical Properties: Detailed data on its physical and chemical properties, such as solubility, melting point, and stability, are not thoroughly documented.
This information gap is highlighted in the following table, which compares the availability of research for this compound against its more studied isomers.
| Research Area | This compound | 2,3-Dimethoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde | 4-Hydroxy-3,5-dimethoxybenzaldehyde |
|---|---|---|---|---|
| Established Synthesis Protocols | Limited/None | Available | Available | Available |
| Public Spectroscopic Data | Limited/None | Available | Available | Available |
| Antimicrobial Activity Studies | None Reported | Reported | Reported | Reported |
| Antioxidant Activity Studies | None Reported | Some Reports | Reported | Reported |
| Medicinal Chemistry Applications | None Reported | Intermediate for Berberine | Intermediate for various compounds | Some Reports |
Emerging Methodologies for Study of this compound
To bridge the existing knowledge gap, researchers can employ a range of modern methodologies that have been successfully applied to the study of its isomers and other phenolic compounds.
Advanced Synthesis and Derivatization: Methodologies for the selective synthesis of polysubstituted benzaldehydes are crucial. Techniques like regioselective demethylation of more substituted precursors could be explored. acs.org Furthermore, the Williamson etherification method, used to synthesize various 3-alkoxybenzaldehydes from 3-hydroxybenzaldehyde (B18108), could be adapted to derivatize the hydroxyl group of the target compound, creating a library of related ethers for further study. analis.com.my The creation of derivatives, such as Schiff bases or hydrazones, is a well-established method for enhancing biological activity, as seen with derivatives of 3-hydroxybenzaldehyde and o-vanillin. analis.com.myresearchgate.net
Computational and Spectroscopic Analysis: Modern computational chemistry can predict spectroscopic properties (NMR, IR spectra), which can then be validated against experimental data once the compound is synthesized. High-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC, HMBC) would be essential for the definitive structural confirmation of the synthesized compound and any subsequent derivatives.
High-Throughput Biological Screening: To efficiently probe the biological potential of this compound, high-throughput screening (HTS) assays can be employed. These automated platforms can rapidly test the compound against a wide array of biological targets, including various bacterial and fungal strains, cancer cell lines, and enzymatic pathways, to identify any potential therapeutic activities.
Potential Avenues for Future Academic Inquiry
The significant gaps in the understanding of this compound present numerous opportunities for novel academic research. The following avenues represent promising starting points for future investigation.
Fundamental Synthesis and Characterization: The most immediate need is the development of a robust and scalable synthetic route to produce pure this compound. This foundational work would enable all subsequent research and should be accompanied by a complete characterization using modern analytical techniques.
Exploration of Biological Activities: A comprehensive screening of the compound's biological profile is a key research direction. Based on the activities of its isomers, initial studies could focus on:
Antimicrobial and Antifungal Effects: Testing against a panel of pathogenic bacteria and fungi is warranted, given the known antifungal properties of 2,3-dimethoxybenzaldehyde. medchemexpress.commedchemexpress.com
Antioxidant and Anti-inflammatory Potential: The phenolic hydroxyl group suggests potential for radical scavenging and antioxidant activity, similar to that observed in related hydroxy-substituted benzaldehydes. ontosight.ai
Cytotoxic and Anticancer Activity: Many phenolic compounds exhibit anticancer properties, making a screening against various cancer cell lines a logical step. ontosight.ai
Medicinal Chemistry and Drug Discovery: Should any promising biological activity be identified, the compound could serve as a valuable scaffold in medicinal chemistry. Future work could involve the synthesis of a focused library of derivatives to establish structure-activity relationships (SAR) and optimize potency and selectivity. Its potential as an intermediate in the synthesis of more complex bioactive molecules, a role played by its isomers, is another important avenue. medchemexpress.comontosight.ai
Materials Science Applications: The use of substituted benzaldehydes as precursors for polymers and other functional materials is an expanding field. ontosight.aigoogle.com Future studies could investigate the potential of this compound as a monomer for creating novel polymers with unique thermal or optical properties.
The table below summarizes these potential research directions.
| Research Avenue | Objective | Rationale / Comparative Basis |
|---|---|---|
| Synthesis & Characterization | Develop a reliable synthetic route and fully characterize the compound. | Fundamental prerequisite for all other studies; fills a major data gap. |
| Biological Screening | Investigate antimicrobial, antioxidant, and anticancer properties. | Isomers like 2,3-dimethoxybenzaldehyde and syringaldehyde (B56468) show these activities. medchemexpress.comontosight.ai |
| Medicinal Chemistry | Use as a scaffold for developing new therapeutic agents. | Isomers are used as intermediates for bioactive molecules. medchemexpress.comontosight.ai |
| Materials Science | Explore its use as a monomer for novel polymers. | 2,5-Dimethoxybenzaldehyde is used as an intermediate for dyes and polymers. ontosight.aigoogle.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Hydroxy-2,3-dimethoxybenzaldehyde, and how can purity be optimized?
- Methodological Answer: The compound is synthesized via selective protection and oxidation of 2,3-dihydroxybenzaldehyde derivatives. For example, benzylation or bromination of the hydroxyl groups followed by oxidation (e.g., using CrO₃ or TEMPO-mediated methods) can yield the target aldehyde. Multi-step purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity products . Purity can be verified using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 9.8–10.2 ppm for aldehyde protons) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture and oxidizing agents. Conduct periodic stability tests via TLC or FT-IR to monitor decomposition (e.g., aldehyde oxidation to carboxylic acid) .
Q. What analytical techniques are most effective for characterizing structural and electronic properties?
- Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substitution patterns.
- FT-IR for identifying functional groups (C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3200 cm⁻¹).
- X-ray crystallography to resolve crystal packing and intermolecular interactions (e.g., H-bonding networks) .
Advanced Research Questions
Q. How do substituents (e.g., hydroxy vs. methoxy groups) influence the compound’s electronic structure and reactivity?
- Methodological Answer: Computational methods (e.g., DFT at CAM-B3LYP/6-311++G(d,p)) reveal that methoxy groups donate electron density via resonance, stabilizing the aromatic ring, while the hydroxy group enhances electrophilicity at the aldehyde position. Frontier molecular orbital (FMO) analysis quantifies energy gaps (ΔE ≈ 5.2 eV), correlating with kinetic stability . Experimental validation via electrophilic substitution reactions (e.g., nitration) can further probe reactivity .
Q. What strategies resolve contradictions in reported nonlinear optical (NLO) properties of halogenated analogs?
- Methodological Answer: Discrepancies in third-order susceptibility (χ³) values arise from variations in crystal packing and measurement techniques (e.g., Z-scan vs. EFISH). Standardize sample preparation (single-crystal vs. polycrystalline films) and use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···Br contacts in brominated derivatives). Compare results with theoretical predictions (e.g., 83–89 ×10⁻²² (m/V)² for brominated analogs) .
Q. How can researchers design experiments to assess ecological toxicity with limited data?
- Methodological Answer: Use in silico tools (e.g., ECOSAR, EPI Suite) to predict acute aquatic toxicity (LC₅₀ for Daphnia magna). Validate via microtox assays (bacterial bioluminescence inhibition) and algae growth inhibition tests (OECD 201). Monitor biodegradation using OECD 301F (closed bottle test) to estimate persistence .
Q. What methodologies optimize the compound’s application in material science (e.g., as an NLO material)?
- Methodological Answer: Co-crystallize with polarizable counterions (e.g., ClO₄⁻) to enhance χ³ responses. Characterize thin films via UV-Vis-NIR spectroscopy (absorption edge <500 nm for transparency) and hyper-Rayleigh scattering (HRS) for second-harmonic generation (SHG) efficiency. Compare with benchmark materials like DAST .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
